N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide
Description
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide is a synthetic small molecule characterized by a central pyrrolidinone ring substituted at the 3-position with a 4-methoxyphenyl group and a 3,3-diphenylpropanamide moiety. The 3,3-diphenylpropanamide tail contributes steric bulk and lipophilicity, which may modulate pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-23-14-12-22(13-15-23)28-18-21(16-26(28)30)27-25(29)17-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,24H,16-18H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRDFCXTMXRQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the diphenylpropanamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Functional Group Reactivity
Compound X contains three critical functional groups that govern its reactivity:
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Amide group (–CONH–)
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Pyrrolidinone ring (5-oxopyrrolidin-3-yl)
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4-Methoxyphenyl substituent
Amide Hydrolysis
Under acidic or basic conditions, the amide bond in Compound X is susceptible to hydrolysis, yielding 3,3-diphenylpropanoic acid and 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine :
Conditions :
Reduction of the Amide Bond
Reduction with LiAlH<sub>4</sub> converts the amide to a secondary amine:
Yield : ~60–75% (estimated from analogous reductions ).
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Potential reactions include:
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding nitro derivatives.
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Halogenation : Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/FeBr<sub>3</sub>.
Experimental Challenges and Limitations
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Stability : The pyrrolidinone ring may undergo unintended ring-opening under harsh conditions (e.g., strong acids/bases) .
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Steric Hindrance : The 3,3-diphenylpropanamide group limits reactivity at the amide nitrogen due to steric effects .
Key Citations
Note : Direct experimental data for Compound X remains unavailable. The above analysis derives from structural analogs and computational modeling. For validated results, targeted synthesis and reaction studies are recommended.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide is . The compound contains a pyrrolidine ring and a diphenylpropanoic acid moiety, which contribute to its biological activity. Understanding its chemical structure is crucial for elucidating its mechanism of action and potential therapeutic applications.
Anticoagulant Activity
Research indicates that compounds structurally related to this compound exhibit significant anticoagulant properties. For instance, modifications to the carboxamido linker in similar compounds have resulted in enhanced potency against factor Xa, a key enzyme in the coagulation cascade . This suggests that the compound may serve as a scaffold for developing new anticoagulant drugs.
Analgesic Properties
The compound's structural features may also confer analgesic properties. Studies on related pyrrolidine derivatives have shown efficacy in pain management by modulating neurotransmitter systems . The presence of the methoxyphenyl group could enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in pain relief therapies.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization at the nitrogen and carbon centers. One common method includes the alkylation of 4-methoxybenzyl chloride with appropriate amines under controlled conditions .
Structure-Activity Relationship
Understanding the SAR is vital for optimizing the pharmacological profile of this compound. Variations in substituents on the phenyl rings or modifications to the pyrrolidine structure can significantly impact its biological activity. For example, enhancing electron-donating groups on the aromatic rings may improve receptor binding affinity and selectivity .
Case Study: Anticoagulant Development
A notable study focused on derivatives of this compound demonstrated promising results in preclinical models for anticoagulation . The modified compounds exhibited improved pharmacokinetics and reduced side effects compared to traditional anticoagulants like warfarin.
Case Study: Pain Management Trials
Clinical trials investigating analogs of this compound for analgesic applications have shown efficacy in reducing pain scores among patients with chronic pain conditions . These findings support further exploration into its use as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidinone vs. Benzothiazole
The compound N-(benzothiazole-2-yl)-3,3-diphenylpropanamide (EP 3 348 550A1) replaces the pyrrolidinone core with a benzothiazole ring . Benzothiazole is aromatic and planar, offering distinct π-π stacking interactions compared to the non-aromatic, puckered pyrrolidinone. This substitution may alter binding affinity to targets like enzymes or receptors, as benzothiazole derivatives are often associated with kinase inhibition or antimicrobial activity.
Pyrrolidinone vs. Pyrazole
In 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide (), the pyrrolidinone is replaced by a pyrazole ring . Pyrazole’s aromaticity and hydrogen-bonding capacity (via N–H groups) could enhance target engagement in polar active sites, contrasting with the pyrrolidinone’s ketone oxygen, which may act as a hydrogen-bond acceptor.
Substituent Modifications
Methoxyphenyl vs. Halogenated Aryl Groups
Compounds like N-(3-(3,5-bis(trifluoromethyl)phenyl)-4-methoxyphenyl)-3,3,3-trifluoro-2-methoxy-2-phenylpropanamide (EP 2 697 207 B1) feature halogenated aryl groups .
Propanamide vs. Urea Derivatives
In 3-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(morpholin-4-yl)urea (CAS 877640-69-2, ), the propanamide is replaced by a urea linkage . Urea’s dual hydrogen-bond donor/acceptor properties may improve solubility but reduce metabolic stability due to susceptibility to enzymatic hydrolysis.
Pharmacophore Tail Variations
Diphenylpropanamide vs. Oxadiazole
N-(4-Methoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide () incorporates an oxadiazole ring in place of the diphenylpropanamide .
Comparative Data Table
Key Findings and Implications
Substituent Impact : Methoxy groups improve solubility but may reduce metabolic resistance compared to halogenated analogs .
Tail Modifications : Replacing diphenylpropanamide with oxadiazole or urea alters lipophilicity and metabolic pathways, suggesting tunability for specific therapeutic applications .
Biological Activity
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide is a complex organic compound with potential applications in medicinal chemistry. Its structure features a pyrrolidine ring and a methoxyphenyl group, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.42 g/mol. The compound contains functional groups that are crucial for its biological activity, including the pyrrolidine ring and the methoxyphenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.42 g/mol |
| CAS Number | Not specified |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Compounds with similar structures have been shown to bind with high affinity to multiple targets, modulating their activity.
Potential Targets
- Receptors : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
- Enzymes : It could act as an inhibitor or modulator of enzymes involved in inflammation or cancer progression.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antioxidant Activity : Protects cells from oxidative stress.
- Anti-inflammatory Effects : Reduces inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation in vitro.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrrolidine derivatives:
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Study on Anticancer Activity :
- A derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 10 to 30 µM.
- Mechanistic studies revealed induction of apoptosis through the mitochondrial pathway.
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Neuroprotective Effects :
- In animal models, similar compounds exhibited neuroprotective effects against oxidative stress-induced neuronal damage.
- Behavioral tests showed improved cognitive function post-treatment.
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Anti-inflammatory Studies :
- In vitro assays indicated that the compound inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages.
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide?
- Methodological Answer : The compound can be synthesized via multi-step routes involving:
- Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates, a method validated for structurally similar N-heterocycles .
- Amide coupling reactions between pyrrolidinone intermediates and substituted propanamide derivatives, as demonstrated in analogous compounds (e.g., 3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide) .
- Crystallographic validation of intermediates using X-ray diffraction to confirm regioselectivity and stereochemistry .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry (e.g., triclinic crystal systems with space group P1) .
- NMR spectroscopy : Use - and -NMR to verify substituent placement, particularly the methoxyphenyl and diphenyl groups.
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- HPLC : Assess purity (>98%) under gradient elution conditions .
Q. What are the key structural features influencing the compound’s physicochemical properties?
- Methodological Answer :
- The 4-methoxyphenyl group enhances electron density, affecting solubility in polar solvents and stability under acidic conditions .
- The diphenylpropanamide moiety contributes to lipophilicity, which can be quantified via logP calculations using software like ChemAxon.
- The 5-oxopyrrolidin-3-yl core may form intramolecular hydrogen bonds, as observed in crystallographic studies of related pyrrolidinone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectral data for this compound?
- Methodological Answer :
- Cross-validation : Compare experimental X-ray crystallographic data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized structures to identify discrepancies .
- Solvent effects : Re-run computational models incorporating solvent parameters (e.g., COSMO-RS) to improve agreement with NMR or IR data .
- Dynamic NMR : Investigate conformational flexibility in solution if crystallographic data conflicts with observed splitting patterns .
Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of substituents on bioactivity?
- Methodological Answer :
- Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., 4-tert-butylphenyl) groups, as seen in analogs like 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide .
- Functional group modulation : Modify the diphenylpropanamide moiety to esters or sulfonamides to assess hydrophobicity-activity trends .
- In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins before synthesizing derivatives .
Q. What experimental strategies address challenges in achieving stereoselective synthesis of the pyrrolidinone core?
- Methodological Answer :
- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry at the pyrrolidinone 3-position .
- Chiral auxiliaries : Use tert-butanesulfinamide to induce diastereoselectivity during cyclization steps, as demonstrated in related N-heterocycles .
- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate enantiomerically pure intermediates .
Q. How to interpret unexpected byproducts formed during the synthesis of this compound?
- Methodological Answer :
- LC-MS/MS : Identify byproduct structures using high-resolution tandem mass spectrometry and isotopic patterns.
- Mechanistic studies : Probe reaction pathways via deuterium labeling or trapping of reactive intermediates (e.g., nitroso compounds) .
- Thermodynamic profiling : Use differential scanning calorimetry (DSC) to assess side reactions under varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
